Apremilast, (+/-)- - 253168-86-4

Apremilast, (+/-)-

Catalog Number: EVT-259731
CAS Number: 253168-86-4
Molecular Formula: C22H24N2O7S
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apremilast, (+/-)- is a selective phosphodiesterase 4 (PDE4) inhibitor, a class of enzymes responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) [, , ]. cAMP plays a crucial role in regulating various cellular processes, including inflammation []. As a PDE4 inhibitor, Apremilast, (+/-)- elevates intracellular cAMP levels, modulating the expression of inflammatory mediators, thereby exhibiting anti-inflammatory properties [, , ].

Apremilast, (+/-)- is a small molecule [], administered orally [, , ]. It has gained significant attention for its role in managing various inflammatory conditions, particularly psoriasis and psoriatic arthritis [, , ].

Synthesis Analysis

One study describes the synthesis of an intermediate for Apremilast, (+/-)- []. The process involves two steps:

The synthesis technique is described as simple and suitable for industrial production [].

Mechanism of Action

Apremilast, (+/-)- primarily functions by selectively inhibiting PDE4, the predominant PDE isoform in most immune cells [, , ]. This inhibition leads to increased intracellular cAMP levels [, ]. cAMP, as a second messenger, regulates various cellular processes, including immune responses and inflammation [, ].

By increasing cAMP, Apremilast, (+/-)- modulates the expression of various pro-inflammatory and anti-inflammatory cytokines [, ]. Notably, it decreases the levels of pro-inflammatory cytokines like TNF-α, IFN-γ, IL-17, and IL-23 while potentially increasing the anti-inflammatory cytokine IL-10 [, ]. This modulation of the inflammatory response contributes to its therapeutic effects in managing inflammatory conditions [, ].

Applications

Researchers have extensively investigated Apremilast, (+/-)- for its efficacy in managing psoriasis [, , , , , ]. Studies demonstrate its effectiveness in reducing psoriasis severity, particularly in moderate-to-severe plaque psoriasis [, , , ]. A study evaluating treatment patterns and costs associated with Apremilast, (+/-)- in psoriasis patients highlighted its potential for cost-effectiveness compared to biologics [].

Psoriatic Arthritis:

Apremilast, (+/-)- has also demonstrated therapeutic benefits in managing psoriatic arthritis [, , , ]. It effectively reduces disease activity and improves clinical parameters like joint counts, enthesitis, and dactylitis [, , ]. Real-world studies have investigated the drug survival and treatment discontinuation reasons associated with Apremilast, (+/-)- in psoriatic arthritis [, ].

Behçet’s Syndrome:

Research suggests that Apremilast, (+/-)- might be a potential treatment option for Behçet’s syndrome, an inflammatory disorder affecting various body parts [, ]. Studies have explored its efficacy in managing oral ulcers and improving quality of life in patients with Behçet’s syndrome [, ].

Colorectal Cancer:

Recent research suggests Apremilast, (+/-)- may have potential applications in cancer research []. One study demonstrated its ability to induce apoptosis in human colorectal cancer cells harboring KRAS mutations, highlighting its potential for further investigation in cancer therapeutics [].

Future Directions
  • Expanding research into its effectiveness in managing other inflammatory diseases beyond psoriasis and psoriatic arthritis. This could include further investigation in Behçet's syndrome, hidradenitis suppurativa, and other conditions where preliminary data shows potential benefit [, , ].
  • Understanding the long-term efficacy and safety of Apremilast, (+/-)- in both approved and off-label uses. Long-term studies are crucial for evaluating the sustained effects and potential delayed adverse events associated with the drug [, , ].
  • Investigating the role of Apremilast, (+/-)- in combination therapies. Research could explore its potential synergistic effects when combined with other medications for enhanced therapeutic outcomes in various conditions [].
  • Exploring the potential of Apremilast, (+/-)- in cancer treatment. Further studies are necessary to validate its observed apoptotic effects in colorectal cancer cells and explore its applicability in other cancer types [].
  • Developing a predictive model for personalized Apremilast, (+/-)- therapy. Research focusing on pharmacogenomics could identify genetic markers associated with treatment response, enabling personalized treatment strategies [].

Methotrexate

Compound Description: Methotrexate is a disease-modifying antirheumatic drug (DMARD) with immunosuppressive properties. It is commonly used to treat various inflammatory conditions, including psoriasis and psoriatic arthritis. [, , , , , , ]

Relevance: Methotrexate is often used as a first-line treatment for psoriatic arthritis and moderate to severe psoriasis. [, , ] It is structurally unrelated to Apremilast, (+/-)-, but both are used in similar patient populations. Several papers discuss the use of Apremilast, (+/-)-, in patients who have failed to respond to or tolerate methotrexate. [, , , ] Some studies have also investigated the combination therapy of Apremilast, (+/-)-, with methotrexate. [, ]

Infliximab

Compound Description: Infliximab is a tumor necrosis factor-alpha (TNF-α) inhibitor classified as a biologic DMARD. It is used to treat various inflammatory conditions, including psoriatic arthritis and moderate to severe plaque psoriasis. [, , ]

Etanercept

Compound Description: Etanercept is another TNF-α inhibitor classified as a biologic DMARD. It is used to treat various inflammatory conditions, including psoriatic arthritis and psoriasis. [, , ]

Relevance: Similar to Apremilast, (+/-)-, etanercept is indicated for the treatment of psoriatic arthritis and psoriasis. [, , ] Both drugs modulate inflammatory responses, but they have distinct mechanisms of action. Etanercept directly targets TNF-α, while Apremilast, (+/-)-, inhibits PDE4. [, ]

Adalimumab

Compound Description: Adalimumab is a TNF-α inhibitor and a biologic DMARD used to treat various inflammatory diseases, including psoriatic arthritis and moderate to severe plaque psoriasis. [, , ]

Ustekinumab

Compound Description: Ustekinumab is a biologic agent that targets interleukin (IL)-12 and IL-23, key cytokines involved in the pathogenesis of psoriasis and psoriatic arthritis. It is used to treat moderate to severe plaque psoriasis and active psoriatic arthritis. [, , ]

Relevance: Similar to Apremilast, (+/-)-, ustekinumab is indicated for both psoriasis and psoriatic arthritis. [, , ] They differ in their targets within the inflammatory cascade. Ustekinumab directly binds to IL-12 and IL-23, while Apremilast, (+/-)-, inhibits PDE4, indirectly affecting the expression of various cytokines, including IL-12, IL-17, and IL-23. [, ]

Secukinumab

Compound Description: Secukinumab is an IL-17A inhibitor classified as a biologic agent and used for treating moderate to severe plaque psoriasis and psoriatic arthritis. [, , ]

Relevance: Secukinumab shares a similar therapeutic indication with Apremilast, (+/-)-, being used to treat both psoriasis and psoriatic arthritis. [, , ] They differ in their targets within the inflammatory pathway. Secukinumab specifically inhibits IL-17A, while Apremilast, (+/-)-, indirectly modulates a broader range of cytokines, including IL-17. [, ]

Ixekizumab

Compound Description: Ixekizumab is another IL-17A inhibitor, similar to secukinumab, indicated for the treatment of moderate to severe plaque psoriasis and psoriatic arthritis. [, ]

Brodalumab

Compound Description: Brodalumab is an IL-17 receptor antagonist indicated for moderate to severe plaque psoriasis treatment. []

Golimumab

Compound Description: Golimumab is a TNF-α inhibitor, classified as a biologic agent, used for treating various inflammatory conditions, including psoriatic arthritis. []

Certolizumab Pegol

Compound Description: Certolizumab pegol is a TNF-α inhibitor and a biologic agent used in treating inflammatory conditions like psoriatic arthritis. []

Tofacitinib

Compound Description: Tofacitinib is a Janus kinase (JAK) inhibitor, a class of drugs that interfere with intracellular signaling pathways involved in inflammation. It is used to treat psoriatic arthritis and plaque psoriasis. [, , ]

Apremilast Analogs

Compound Description: LY2775240 is a highly selective and potent PDE4 inhibitor being investigated for inflammatory disorders, including psoriasis. []

Relevance: LY2775240 and Apremilast, (+/-)-, share a similar mechanism of action by inhibiting PDE4, leading to the modulation of inflammatory responses. [] LY2775240 is being investigated as a potential therapeutic option for similar conditions as Apremilast, (+/-)-, including psoriasis. []

Ciclosporin

Compound Description: Ciclosporin is an immunosuppressant that inhibits T cell activation. It is used to treat various inflammatory and autoimmune conditions, including psoriasis. []

Acitretin

Compound Description: Acitretin is a retinoid used to treat severe psoriasis. [, ] It works by normalizing keratinocyte proliferation and differentiation.

Relevance: Acitretin and Apremilast, (+/-)-, are both systemic treatments for psoriasis, particularly in moderate to severe cases. [, ] They have distinct mechanisms of action and different side effect profiles.

Dimethyl Fumarate

Compound Description: Dimethyl fumarate is an oral medication used to treat psoriasis. Its mechanism of action is not fully understood, but it is thought to involve modulating immune cell function. []

Relevance: Both dimethyl fumarate and Apremilast, (+/-)-, are oral medications for psoriasis. [] They are structurally unrelated and have different mechanisms of action.

Guselkumab

Compound Description: Guselkumab is a biologic agent targeting IL-23, a key cytokine involved in the pathogenesis of psoriasis. []

Relevance: Guselkumab and Apremilast, (+/-)-, both modulate the inflammatory cascade in psoriasis. [] Guselkumab directly targets IL-23, while Apremilast, (+/-)-, indirectly reduces IL-23 expression through PDE4 inhibition. []

Risankizumab

Compound Description: Risankizumab is another IL-23 inhibitor, similar to guselkumab, used for treating moderate to severe plaque psoriasis. []

Relevance: Risankizumab and Apremilast, (+/-)-, share a target within the inflammatory pathway in psoriasis, with risankizumab directly inhibiting IL-23 and Apremilast, (+/-)-, indirectly reducing its expression through PDE4 inhibition. []

Tildrakizumab

Compound Description: Tildrakizumab is an IL-23 inhibitor used to treat moderate to severe plaque psoriasis. []

Properties

CAS Number

253168-86-4

Product Name

Apremilast, (+/-)-

IUPAC Name

N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide

Molecular Formula

C22H24N2O7S

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)

InChI Key

IMOZEMNVLZVGJZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC

Solubility

Soluble in DMSO

Synonyms

Apremilast (+/-)-,

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.